(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Carboxylation: The protected piperidine is then carboxylated to introduce the carboxylic acid group.
Esterification: The carboxylic acid group is esterified using ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Amino-piperidine-4-carboxylic acid ethyl ester: Lacks the Boc protection, making it more reactive.
(3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
The presence of the Boc group in (3R,4R)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester provides unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its stability and reactivity profile distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKLQIHHBWQG-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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